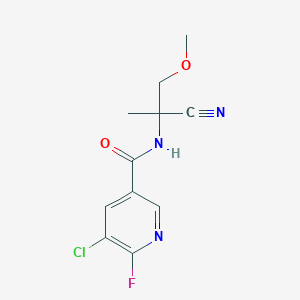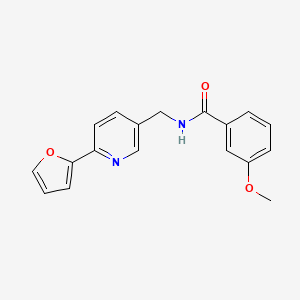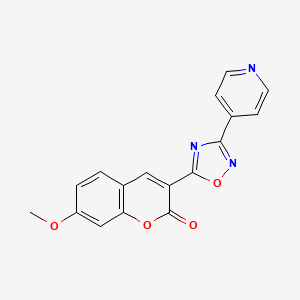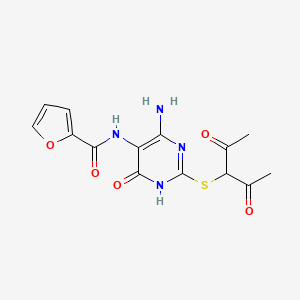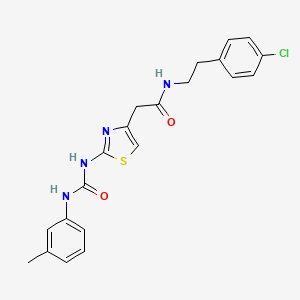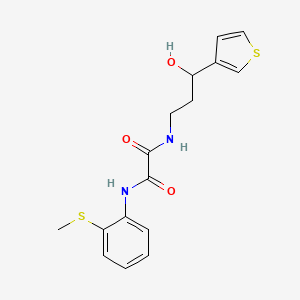![molecular formula C24H16ClFN2O5 B2484679 3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 872613-33-7](/img/structure/B2484679.png)
3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide" is a compound with potential significance in various fields of chemistry and pharmacology. While specific studies directly related to this compound are scarce, related research provides insights into its possible synthesis methods, molecular structure analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting with simpler precursors. For compounds with similar complexity, the synthesis might include strategies such as the formation of dihydrobenzofurans via aryne insertion into formamides and trapping with zinc enolates of α-chlorinated methines, as detailed by Yoshioka et al. (2013) in their work on dihydrobenzofurans and benzofurans from arynes (Yoshioka, Tanaka, Kohtani, & Miyabe, 2013).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, provides critical insights into the spatial arrangement of atoms within a molecule. Studies like that of Saeed et al. (2010), which focused on the X-ray diffraction structure of related compounds, highlight the importance of understanding the geometric configuration for predicting reactivity and interaction with biological targets (Saeed, Erben, Abbas, & Flörke, 2010).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Benzamides, such as those derived from 2,6-difluorobenzamides, have shown potential as antibacterial drugs, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The development of fluorescent probes for these compounds aids in understanding their mechanism of action by inhibiting bacterial cell division through protein FtsZ interference (Straniero et al., 2023).
Serotonin Receptor Antagonism
Certain benzamides have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors, showing potential as 5-HT3 receptor antagonists. This is significant for developing treatments for conditions mediated by this receptor, such as certain gastrointestinal disorders and chemotherapy-induced nausea (Kuroita et al., 1996).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl derivatives have been synthesized and tested as cyclooxygenase inhibitors, with some compounds showing high COX-2 selectivity and significant analgesic and anti-inflammatory activities. This suggests their potential in developing new anti-inflammatory and pain management therapies (Abu‐Hashem et al., 2020).
Antimicrobial and Docking Studies
Benzamides with tetrazol-thiophene-2-carboxamide frameworks have undergone synthesis, characterization, antimicrobial evaluation, and docking studies, highlighting their potential as antimicrobial agents. Such studies are crucial for discovering new drugs against resistant microbial strains (Talupur et al., 2021).
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN2O5/c25-15-5-3-6-16(26)20(15)23(29)28-21-14-4-1-2-7-17(14)33-22(21)24(30)27-13-8-9-18-19(12-13)32-11-10-31-18/h1-9,12H,10-11H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEQUHDKRNKRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2484601.png)
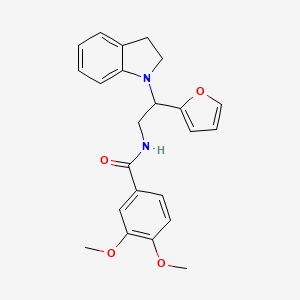

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)
